2-[3-[2-(1-Adamantyl)ethyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;bromide
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Overview
Description
2-[3-[2-(1-Adamantyl)ethyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;bromide is a compound that features a unique adamantyl group, which is known for its stability and rigidity. The adamantyl group is a tricyclic hydrocarbon derived from adamantane, which is often used in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs. The thiazolium ring in the compound adds to its chemical versatility, making it a subject of interest in various fields of research.
Preparation Methods
The synthesis of 2-[3-[2-(1-Adamantyl)ethyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;bromide involves multiple steps. One common method starts with the preparation of the adamantyl derivative, which is then reacted with a thiazole precursor. The reaction conditions typically involve the use of strong bases and solvents like tetrahydrofuran (THF) to facilitate the formation of the thiazolium ring. Industrial production methods often employ catalytic hydrogenation and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in the ethanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The thiazolium ring can be reduced under specific conditions to form a thiazolidine derivative.
Substitution: The bromide ion can be substituted with other nucleophiles like chloride or iodide. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Scientific Research Applications
2-[3-[2-(1-Adamantyl)ethyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antiviral and antibacterial properties.
Industry: Utilized in the development of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The adamantyl group enhances its ability to penetrate cell membranes, while the thiazolium ring interacts with enzymes and proteins, inhibiting their activity. This dual mechanism makes it effective in various biological applications .
Comparison with Similar Compounds
Similar compounds include other adamantyl derivatives and thiazolium salts. For example:
1-Adamantylamine: Known for its antiviral properties.
Thiazolium chloride: Used in organic synthesis. Compared to these compounds, 2-[3-[2-(1-Adamantyl)ethyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;bromide offers a unique combination of stability and reactivity, making it particularly valuable in medicinal chemistry
Properties
IUPAC Name |
2-[3-[2-(1-adamantyl)ethyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28NOS.BrH/c1-13-17(2-5-20)21-12-19(13)4-3-18-9-14-6-15(10-18)8-16(7-14)11-18;/h12,14-16,20H,2-11H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWRHJUBLSEMRV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CCC23CC4CC(C2)CC(C4)C3)CCO.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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